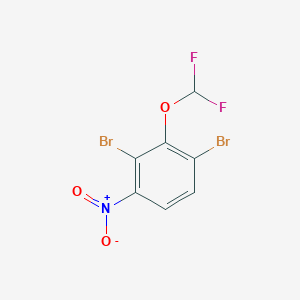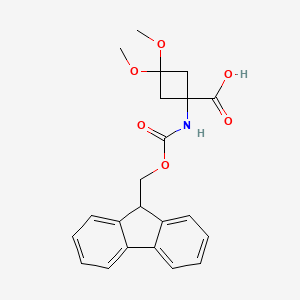
1-(9H-Fluoren-9-ylmethoxycarbonylamino)-3,3-dimethoxycyclobutane-1-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of compounds related to 1-(9H-Fluoren-9-ylmethoxycarbonylamino)-3,3-dimethoxycyclobutane-1-carboxylic acid involves several steps and starting materials. For instance, the synthesis of cis- and trans-1-amino-3-fluoro-3-methylcyclobutanecarboxylic acids, which share a similar cyclobutane core structure, starts from diisopropyl 3-oxocyclobutane-1,1-dicarboxylate . Another related compound, 2-(9H-Fluoren-9-ylmethoxycarbonylamino)-thiazole-4-carboxylic acid, is prepared from 3-bromopyruvic acid and N-Fmoc-thiourea, which is obtained from potassium thiocyanate . These methods demonstrate the versatility in synthesizing fluorene-carboxylic acid derivatives through the manipulation of different functional groups and core structures.
Molecular Structure Analysis
The molecular structure of fluorene derivatives is characterized by the presence of the fluorene core, which influences the physical and chemical properties of the compounds. For example, fluorene-1-carboxylic acid exhibits a cyclic dimer type hydrogen bond about a center of symmetry, and the distances within the fluorene core are similar to those in fluorene itself . Similarly, 9-oxo-9H-fluorene-1-carboxylic acid adopts a planar conformation with internal hydrogen bonding . These structural features are crucial for understanding the behavior of fluorene derivatives in various chemical reactions.
Chemical Reactions Analysis
Fluorene derivatives are versatile in chemical reactions due to their reactive functional groups. The photocatalytic properties of 3-amino-fluorene-2,4-dicarbonitriles (AFDCs) have been utilized for the decarboxylative cross-coupling reaction of α-amino acids with arylnitriles . This showcases the potential of fluorene derivatives in facilitating light-driven reactions, which could be relevant for the synthesis or modification of compounds like 1-(9H-Fluoren-9-ylmethoxycarbonylamino)-3,3-dimethoxycyclobutane-1-carboxylic acid.
Physical and Chemical Properties Analysis
The physical and chemical properties of fluorene derivatives are influenced by their molecular structure. The pKa values of the carboxylic acid functions in cis- and trans-1-amino-3-fluoro-3-methylcyclobutanecarboxylic acids are identical, while the pKa values for the amino groups differ slightly, indicating different interactions with fluorine atoms . In the case of fluorene-9-carboxylic acid, hydrogen bonding and disordering of the carboxyl O atoms are observed, which could affect solubility and reactivity . These properties are essential for understanding the behavior of fluorene derivatives in various environments and applications.
Wissenschaftliche Forschungsanwendungen
Synthesis Applications
1-(9H-Fluoren-9-ylmethoxycarbonylamino)-3,3-dimethoxycyclobutane-1-carboxylic acid has been utilized in various synthetic applications. Notably, it's involved in the preparation of 2‐(9H‐Fluoren‐9‐ylmethoxycarbonylamino)‐thiazole‐4‐carboxylic acid, showcasing its utility in synthesizing complex organic compounds (Le & Goodnow, 2004). Similarly, its derivative, 9-oxo-9H-fluorene-1-carboxylic acid, demonstrates interesting structural properties like planar conformation and internal hydrogen bonding, which are significant in molecular design (Coté, Lalancette, & Thompson, 1996).
Chemical Characterization and Protection
This compound plays a crucial role in protecting hydroxy-groups in various chemical syntheses. The fluoren-9-ylmethoxycarbonyl (Fmoc) group derived from it can be used alongside other labile protecting groups and is removed efficiently, exemplifying its versatility in organic synthesis (Gioeli & Chattopadhyaya, 1982).
Utility in Building Block Synthesis
It's also significant in the synthesis of dipeptidyl urea esters, as demonstrated by Babu and Kantharaju (2005), who used derivatives of this compound to produce dipeptidyl urea acids with high yield and purity. This highlights its application in more complex organic syntheses (Babu & Kantharaju, 2005).
Structural and Interaction Studies
Studies on its related compounds, like fluorene-9-carboxylic acid, have provided insights into molecular structures and interactions, including hydrogen bonding and molecular symmetry. Such studies are fundamental in understanding molecular behavior in different environments (Blackburn, Dobson, & Gerkin, 1996).
Photocatalysis Research
Moreover, derivatives of this compound have been explored in photocatalysis. For instance, 3-Amino-fluorene-2,4-dicarbonitriles (AFDCs) have shown potential as photocatalysts for decarboxylative arylations, indicating the broad applicability of this compound in advanced chemical processes (Chen, Lu, & Wang, 2019).
Safety and Hazards
Wirkmechanismus
Target of Action
The primary target of EN300-27103830 is currently unknown. This compound is a derivative of the fluorenylmethyloxycarbonyl (Fmoc) group, which is commonly used in peptide synthesis . .
Mode of Action
As a derivative of the Fmoc group, it may interact with amino acids or peptides during synthesis . The Fmoc group is typically removed during peptide synthesis, allowing the free amine group of the amino acid to participate in peptide bond formation .
Biochemical Pathways
Without specific information on the biological targets of EN300-27103830, it’s challenging to determine the exact biochemical pathways it affects. Given its structural similarity to fmoc-amino acids, it may play a role in peptide synthesis or modification .
Result of Action
If it acts similarly to other Fmoc-amino acids, it may be involved in the synthesis or modification of peptides . This could potentially affect protein function, cellular signaling, or other biological processes depending on the specific peptides involved.
Action Environment
The action, efficacy, and stability of EN300-27103830 may be influenced by various environmental factors. These could include pH, temperature, presence of other molecules, and specific conditions within the body (such as the presence of enzymes or other proteins). For example, the Fmoc group is typically removed under basic conditions during peptide synthesis , so the action of EN300-27103830 may be influenced by pH.
Eigenschaften
IUPAC Name |
1-(9H-fluoren-9-ylmethoxycarbonylamino)-3,3-dimethoxycyclobutane-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23NO6/c1-27-22(28-2)12-21(13-22,19(24)25)23-20(26)29-11-18-16-9-5-3-7-14(16)15-8-4-6-10-17(15)18/h3-10,18H,11-13H2,1-2H3,(H,23,26)(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVOYGXXLVULWIZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1(CC(C1)(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23NO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(9H-Fluoren-9-ylmethoxycarbonylamino)-3,3-dimethoxycyclobutane-1-carboxylic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




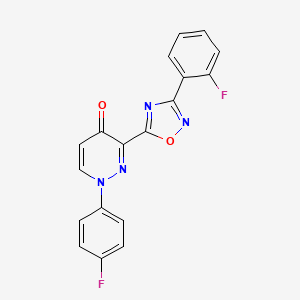
![N-(4-acetamidophenyl)-2-((6-(3-nitrophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B3001598.png)
![4-phenyl-N-[3-(trifluoromethyl)phenyl]piperazine-1-carboxamide](/img/structure/B3001601.png)
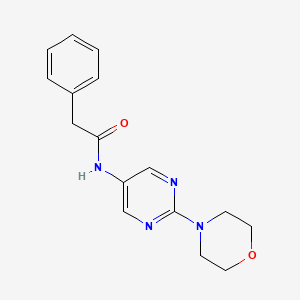
![3-(1-{3-[4-(Trifluoromethyl)phenyl]propanoyl}pyrrolidin-3-yl)-1,3-oxazolidin-2-one](/img/structure/B3001603.png)
![2-[(2,5-Dimethylphenyl)methyl]-6-(4-ethylphenyl)-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/no-structure.png)
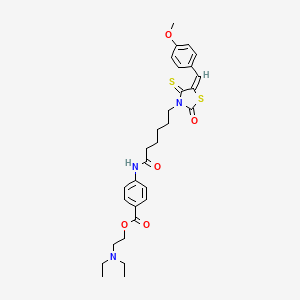
![2-((4-(Methylsulfonyl)-2,6-dinitrophenyl)thio)benzo[d]thiazole](/img/structure/B3001609.png)
![Lithium 7-fluoro-1-methyl-1H-benzo[d]imidazole-2-carboxylate](/img/structure/B3001610.png)
